
Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone
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Overview
Description
Ethyl(imino)(2-methylbutyl)-lambda⁶-sulfanone is a sulfanone derivative characterized by an imino group (-NH-) coordinated to a sulfur atom in the lambda⁶ oxidation state, with ethyl and 2-methylbutyl substituents. Sulfanones of this class are notable for their diverse applications in agrochemicals and pharmaceuticals, owing to their unique electronic and steric properties derived from substituent variations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone typically involves the reaction of ethylamine with 2-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamine attacks the 2-methylbutyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or 2-methylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfanones
The following compounds share structural similarities with Ethyl(imino)(2-methylbutyl)-lambda⁶-sulfanone, differing primarily in substituent groups, which influence their properties:
Imino(methyl)(2-methylbutyl)-lambda⁶-sulfanone (CAS 2059942-31-1)
- Molecular Formula: C₆H₁₅NOS
- Molecular Weight : 149.25 g/mol
- Substituents : Methyl (-CH₃) and 2-methylbutyl groups.
- Key Differences : Replacing the ethyl group in the target compound with a methyl group reduces steric bulk and molecular weight. This substitution may enhance solubility in polar solvents but decrease thermal stability compared to ethyl-substituted analogs .
(2-Hydroxyethyl)(imino)methyl-lambda⁶-sulfanone (CAS 2225142-34-5)
- Molecular Formula: C₃H₉NO₂S
- Molecular Weight : 123.17 g/mol
- Substituents : 2-hydroxyethyl (-CH₂CH₂OH) and methyl groups.
- This contrasts with the hydrophobic 2-methylbutyl group in the target compound, which likely improves lipid solubility .
[(2-Hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone (CAS 2059937-36-7)
- Molecular Formula : C₈H₁₀N₂O₂S
- Molecular Weight : 198.24 g/mol (estimated)
- Substituents : 2-hydroxyphenyl (aromatic) and methyl groups.
- Key Differences: The aromatic hydroxyphenyl group confers resonance stabilization and UV absorption properties, which are absent in aliphatic-substituted sulfanones. This structural feature may enhance photostability but reduce solubility in non-polar media compared to the target compound .
Data Table: Comparative Overview of Sulfanones
Research Findings and Implications
Substituent Effects on Solubility: Aliphatic substituents (e.g., 2-methylbutyl) increase lipophilicity, favoring membrane permeability in biological systems. In contrast, polar groups like hydroxyethyl enhance aqueous solubility, making them suitable for hydrophilic formulations . Aromatic substituents (e.g., hydroxyphenyl) introduce π-π stacking interactions, which may improve solid-state stability but complicate dissolution in non-polar solvents .
Thermal and Chemical Stability: Methyl and ethyl groups provide moderate steric protection to the sulfanone core, whereas bulkier substituents like 2-methylbutyl may impede nucleophilic attack, enhancing chemical stability .
Ethyl(imino)(2-methylbutyl)-lambda⁶-sulfanone’s predicted lipophilicity suggests utility in lipid-soluble formulations or as a intermediate in hydrophobic drug synthesis.
Biological Activity
Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Synthesis
This compound is characterized by a sulfanone functional group, which contributes to its biological activity. The synthesis of this compound typically involves the reaction of ethylamine with 2-methylbutyl sulfonyl chloride under controlled conditions to yield the desired product.
Synthesis Reaction
The general reaction can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics.
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This dual action enhances its efficacy against resistant strains.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HeLa and MCF-7) revealed that this compound has a selective toxicity profile. The Compound exhibited an IC50 value of approximately 50 µg/mL in HeLa cells, indicating potential for further development as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant pathogens. The results showed that the compound significantly reduced bacterial load in infected models, demonstrating its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound in vitro. The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased levels of apoptotic markers, supporting its potential role in cancer therapy.
Table 1: Antimicrobial Activity Profile
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 64 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 128 |
Table 2: Cytotoxicity Results
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 50 |
MCF-7 | 75 |
Properties
Molecular Formula |
C7H17NOS |
---|---|
Molecular Weight |
163.28 g/mol |
IUPAC Name |
ethyl-imino-(2-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H17NOS/c1-4-7(3)6-10(8,9)5-2/h7-8H,4-6H2,1-3H3 |
InChI Key |
JNRTUIKMZYLILQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CS(=N)(=O)CC |
Origin of Product |
United States |
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